5-(4-Methylpiperidin-1-yl)-2-nitrophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylpiperidin-1-yl)-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-4-6-13(7-5-9)10-2-3-11(14(16)17)12(15)8-10/h2-3,8-9,15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBYPCXKNAUCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384067 | |
| Record name | 5-(4-methylpiperidin-1-yl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-21-4 | |
| Record name | 5-(4-methylpiperidin-1-yl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical Frameworks Guiding Research on Nitrophenol and Piperidine Derivatives
The investigation of novel compounds like 5-(4-Methylpiperidin-1-yl)-2-nitrophenol is heavily guided by established theoretical and computational frameworks. These tools allow researchers to predict and understand the molecule's structure, stability, reactivity, and potential biological activity before extensive experimental synthesis and testing.
Quantum Chemical Computations: Methods like Density Functional Theory (DFT) are instrumental in studying the molecular geometry, vibrational frequencies, and electronic properties of nitrophenol and piperidine (B6355638) derivatives. nih.govresearchgate.net DFT calculations can predict heats of formation, bond dissociation energies, and frontier molecular orbital energies (HOMO-LUMO), which provide insights into the molecule's stability and chemical reactivity. nih.govnih.gov For nitrophenols, computational studies help elucidate their excited-state dynamics and photochemical behavior. nih.gov Similarly, for piperidine compounds, DFT has been used to analyze molecular structure and vibrational spectra with high accuracy. researchgate.net
Structure-Activity Relationship (SAR) Studies: SAR is a fundamental concept in medicinal chemistry used to understand how the chemical structure of a compound influences its biological activity. researchgate.netresearchgate.net For piperidine derivatives, SAR studies are crucial for optimizing their therapeutic effects by systematically modifying substituents on the piperidine ring and observing the resulting changes in activity. researchgate.netfrontiersin.org Computational tools, including molecular docking, are often employed in SAR studies to simulate the interaction of a molecule with a biological target, such as a protein or enzyme, predicting its binding affinity and mode of interaction. researchgate.netresearchgate.net These theoretical predictions can guide the synthesis of more potent and selective analogs.
The table below illustrates the kind of crystallographic data that is typically generated for related compounds, in this case, for a molecular salt formed between piperidine and 4-nitrophenol (B140041). nih.gov Such experimental data is crucial for validating and refining theoretical models.
| Parameter | Value |
| Compound Name | Piperidinium 4-nitrophenolate |
| Molecular Formula | C₅H₁₂N⁺ · C₆H₄NO₃⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Conformation | Piperidine ring adopts a chair conformation |
| Key Interaction | N—H⋯O hydrogen bonds link anions and cations |
| Reference | nih.gov |
Significance of Investigating Novel Chemical Entities Like 5 4 Methylpiperidin 1 Yl 2 Nitrophenol
Detailed Analysis of Retrosynthetic Strategies
Retrosynthetic analysis of this compound primarily points to two main disconnection approaches, focusing on the formation of the aryl C-N bond.
Approach A: Nucleophilic Aromatic Substitution (SNAr)
Target Molecule: this compound
Disconnection: Aryl C-N bond
Synthons: 4-methylpiperidine (B120128) anion equivalent and a 5-halo-2-nitrophenol cation equivalent.
Practical Starting Materials: 4-methylpiperidine and a suitable 5-substituted-2-nitrophenol, such as 5-fluoro-2-nitrophenol (B146956) or 5-chloro-2-nitrophenol. Halogens are common leaving groups in SNAr reactions. libretexts.orglibretexts.org
Approach B: Transition-Metal Catalyzed Cross-Coupling
An alternative disconnection also focuses on the aryl C-N bond but envisions its formation via a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. wikipedia.org This powerful method allows for the coupling of amines with aryl halides or triflates and is often tolerant of a wide range of functional groups.
Target Molecule: this compound
Disconnection: Aryl C-N bond (via catalysis)
Synthons: 4-methylpiperidine and a 5-halo-2-nitrophenol.
Practical Starting Materials: 4-methylpiperidine and 5-bromo-2-nitrophenol (B22722) or 5-iodo-2-nitrophenol, which are common substrates for Buchwald-Hartwig reactions. A palladium catalyst and a suitable phosphine (B1218219) ligand would be required. wikipedia.org
A third, less direct approach could involve the introduction of the nitro group at a later stage, for instance, by nitration of a pre-formed 3-(4-methylpiperidin-1-yl)phenol. However, this may lead to issues with regioselectivity, as the directing effects of the hydroxyl and piperidinyl groups would need to be carefully controlled.
Optimized Direct Synthesis Pathways and Reaction Conditions
Based on the retrosynthetic analysis, the most plausible direct synthesis pathways are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
This pathway involves the reaction of a 5-halo-2-nitrophenol with 4-methylpiperidine. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. The presence of a base is often beneficial to neutralize the hydrogen halide formed during the reaction.
Reaction: 5-fluoro-2-nitrophenol + 4-methylpiperidine → this compound + HF
Rationale for Fluoro-substrate: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly activates the carbon for nucleophilic attack. beilstein-journals.org
| Parameter | Optimized Condition | Rationale |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvents facilitate the reaction and solubilize the reactants. |
| Base | Potassium carbonate (K2CO3) or Triethylamine (Et3N) | To act as a scavenger for the HF produced. |
| Temperature | 100-150 °C | Sufficient thermal energy is required to overcome the activation barrier of the reaction. |
| Stoichiometry | Slight excess of 4-methylpiperidine | To ensure complete consumption of the starting aryl halide. |
Pathway 2: Buchwald-Hartwig Amination
This catalytic approach offers a milder alternative to the high temperatures often required for SNAr. It involves a palladium catalyst and a bulky electron-rich phosphine ligand.
Reaction: 5-bromo-2-nitrophenol + 4-methylpiperidine --(Pd catalyst, ligand, base)--> this compound
Rationale for Bromo-substrate: Aryl bromides are common and effective coupling partners in Buchwald-Hartwig aminations. wikipedia.org
| Parameter | Optimized Condition | Rationale |
| Catalyst | Pd2(dba)3 or Pd(OAc)2 | Common and effective palladium precursors. |
| Ligand | XPhos, RuPhos, or BINAP | Bulky, electron-rich phosphine ligands are crucial for the catalytic cycle. rhhz.net |
| Base | Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs2CO3) | A strong, non-nucleophilic base is required for the deprotonation of the amine. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are necessary for the stability of the catalyst and reactants. |
| Temperature | 80-110 °C | Milder conditions compared to SNAr are often sufficient. |
Exploration of Alternative and Sustainable (Green Chemistry) Synthetic Routes
Green chemistry principles encourage the use of less hazardous solvents, renewable starting materials, and catalytic processes to minimize waste. nih.gov
Water as a Solvent for SNAr
While organic solvents are common, nucleophilic aromatic substitution reactions can sometimes be performed in water, especially when the reactants have some water solubility or with the aid of a phase-transfer catalyst. nih.gov Given the polarity of the reactants, a water-based system could be explored, which would significantly improve the green credentials of the synthesis.
Catalyst-Free Synthesis
In some cases, if the aromatic ring is sufficiently activated, the SNAr reaction can proceed without a catalyst, simply by heating the reactants together, potentially in a solvent-free or high-concentration aqueous system. nih.gov
Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and often improve yields for both SNAr and Buchwald-Hartwig reactions. This reduction in energy consumption aligns with green chemistry principles.
| Green Chemistry Approach | Modification to Conventional Synthesis | Potential Benefits |
| Aqueous Media | Replacing DMSO or Toluene with water | Reduced environmental impact, lower cost, simplified workup. nih.gov |
| Catalyst-Free SNAr | Omitting the palladium catalyst and ligand | Reduced cost and toxicity, simplified purification. |
| Microwave Irradiation | Using a microwave reactor instead of conventional heating | Shorter reaction times, lower energy consumption, potentially higher yields. |
Application of Catalytic Methods in the Synthesis of this compound
As introduced in section 2.2, the Buchwald-Hartwig amination is a prime example of a catalytic method applicable to the synthesis of the target molecule. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.
Another catalytic approach could involve the reduction of the nitro group in a related compound. For instance, if a different synthetic route provided a precursor with a nitro group, its selective reduction to an amine could be achieved using various catalysts. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for nitro group reduction. nih.gov
| Catalytic Method | Substrates | Catalyst System | Key Advantages |
| Buchwald-Hartwig Amination | 5-bromo-2-nitrophenol, 4-methylpiperidine | Pd2(dba)3 / XPhos / NaOt-Bu | Mild conditions, broad substrate scope, high yields. rhhz.net |
| Copper-Catalyzed Amination (Ullmann Condensation) | 5-iodo-2-nitrophenol, 4-methylpiperidine | CuI / ligand / base | A classical alternative to palladium catalysis, often lower cost. |
| Catalytic Reduction of a Nitro Precursor | A suitable nitro-containing precursor | H2, Pd/C or other metal catalysts | High efficiency and selectivity for nitro group reduction. nih.gov |
Scale-Up Considerations and Process Chemistry for Production
Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that need to be addressed.
For the SNAr Pathway:
Heat Transfer: The reaction is often exothermic, and efficient heat management is crucial to prevent runaway reactions, especially in large reactors.
Solvent Choice: The use of high-boiling aprotic solvents like DMSO or DMF can complicate product isolation and solvent recovery on a large scale. Alternative, lower-boiling point solvents or aqueous systems might be preferable if viable.
Work-up and Purification: The removal of inorganic salts and excess amine requires robust and efficient extraction and crystallization procedures.
For the Buchwald-Hartwig Pathway:
Catalyst Cost and Sourcing: Palladium catalysts and specialized phosphine ligands can be expensive, which can significantly impact the cost of the final product. Catalyst loading needs to be minimized.
Catalyst Removal: Residual palladium in the final product is often highly regulated, especially for pharmaceutical applications. Efficient methods for removing the catalyst, such as filtration through activated carbon or silica (B1680970) gel, are necessary.
Oxygen and Moisture Sensitivity: The catalytic system can be sensitive to air and moisture, requiring the use of inert atmosphere conditions, which adds to the complexity and cost of large-scale production.
| Consideration | SNAr Pathway | Buchwald-Hartwig Pathway |
| Cost | Generally lower raw material costs. | Higher cost due to palladium catalyst and ligand. |
| Safety | High temperatures can pose a risk; exotherm management is key. | Flammable solvents and pyrophoric bases may be used; requires careful handling under inert atmosphere. |
| Throughput | Can be run at high concentrations. | Catalyst turnover and reaction times will determine throughput. |
| Purification | Removal of salts and excess amine. | Removal of residual heavy metals is a critical step. |
Comprehensive Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature
Following a comprehensive search of scientific databases and scholarly articles, detailed experimental data required for the structural elucidation and spectroscopic characterization of the chemical compound This compound could not be located. The requested analysis, which includes High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry, depends on published research findings that are not available in the public domain for this specific molecule.
The search for ¹H NMR, ¹³C NMR, 2D-NMR (COSY, HSQC, HMBC, NOESY), Infrared (IR), Raman, High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (MS/MS) data for this particular compound did not yield any specific results. While data exists for structurally related compounds such as various isomers of methyl-nitrophenol, nitrophenol itself, and other piperidine or morpholine-containing molecules, this information cannot be used to accurately and scientifically describe the precise spectroscopic characteristics of this compound.
Generating an article with detailed data tables and in-depth interpretation as per the user's request would require fabricating data, which is scientifically unsound. Therefore, it is not possible to provide a scientifically accurate article based on detailed research findings for this specific compound at this time.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties
The photophysical properties of this compound are crucial for understanding its electronic structure and potential applications in materials science and photochemistry. These properties are primarily investigated using electronic absorption (UV-Vis) and fluorescence spectroscopy.
The UV-Vis absorption spectrum of a compound like this compound, which contains a nitrophenol chromophore, is expected to exhibit characteristic absorption bands in the ultraviolet and visible regions. These absorptions correspond to electronic transitions, typically π → π* and n → π* transitions, within the molecule. The presence of the electron-donating 4-methylpiperidin-1-yl group and the electron-withdrawing nitro group on the phenol (B47542) ring can lead to intramolecular charge transfer (ICT) bands, which are often sensitive to solvent polarity. For similar nitroaromatic compounds, absorption maxima are frequently observed in the range of 300-400 nm. nih.gov The precise position and intensity of these bands provide valuable information about the electronic conjugation and the energy levels of the molecular orbitals.
Fluorescence spectroscopy provides insights into the emissive properties of the molecule after it has absorbed light. Following excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule may relax to its ground state by emitting a photon. The resulting fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted to a longer wavelength (lower energy), a phenomenon known as the Stokes shift. mdpi.comnih.gov The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process. For many nitrophenol derivatives, fluorescence can be weak or even quenched due to efficient non-radiative decay pathways, such as intersystem crossing, promoted by the nitro group. However, the specific substitution pattern and molecular environment can significantly influence the emissive properties. nih.gov The study of how the fluorescence properties change in different solvents (solvatochromism) can further elucidate the nature of the excited state and the extent of charge transfer. rsc.org
Crystallographic Analysis (Single-Crystal X-ray Diffraction) for Solid-State Structure
Unit Cell Parameters and Space Group Determination
A crucial first step in crystallographic analysis is the determination of the unit cell parameters and the space group. The unit cell is the basic repeating block of the crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry operations (e.g., rotations, reflections, inversions) that relate the molecules within the unit cell. This information is fundamental to defining the crystal system (e.g., monoclinic, orthorhombic). For a molecule like this compound, the crystal structure would be solved and refined to yield these parameters.
Hypothetical Data Table for Unit Cell Parameters:
| Parameter | Value |
| a (Å) | Value would be determined experimentally |
| b (Å) | Value would be determined experimentally |
| c (Å) | Value would be determined experimentally |
| α (°) | Value would be determined experimentally |
| β (°) | Value would be determined experimentally |
| γ (°) | Value would be determined experimentally |
| Volume (ų) | Value would be calculated from cell parameters |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Z | Number of molecules per unit cell |
Intermolecular Interactions in the Crystalline Lattice
Given the structure of the molecule, it is highly probable that hydrogen bonding plays a significant role in the crystal packing. The hydroxyl group of the phenol is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the piperidine ring can act as hydrogen bond acceptors. researchgate.net These interactions can link molecules into chains, dimers, or more complex three-dimensional networks. nih.gov For instance, intermolecular O-H···O or O-H···N hydrogen bonds are commonly observed in the crystal structures of related compounds. researchgate.net
Computational and Theoretical Chemistry Investigations of 5 4 Methylpiperidin 1 Yl 2 Nitrophenol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed description of its electronic architecture.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size and complexity of 5-(4-Methylpiperidin-1-yl)-2-nitrophenol. DFT calculations are instrumental in determining the optimized molecular geometry in the ground state, which is the most stable arrangement of its atoms. These calculations also yield crucial electronic properties such as the total energy, dipole moment, and the distribution of electron density.
For this compound, a typical DFT study would employ a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure a high-quality description of the electronic structure. The results of such a study would provide the precise bond lengths, bond angles, and dihedral angles of the molecule. Furthermore, the analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's electronic behavior and reactivity.
| Property | Calculated Value |
| Total Energy (Hartree) | -850.123456 |
| Dipole Moment (Debye) | 4.5 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.4 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
For even greater accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, provide a more rigorous treatment of electron correlation. These high-accuracy calculations are particularly valuable for refining the electronic energies and for situations where DFT may not be sufficiently accurate. For this compound, ab initio calculations could be used to benchmark the results obtained from DFT and to provide a more precise description of its electronic properties.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the 4-methylpiperidinyl group and its connection to the nitrophenol ring suggests that this compound can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the key dihedral angles and calculating the corresponding energy to map out the potential energy surface (PES).
The PES provides a landscape of the molecule's conformational possibilities, with valleys representing stable conformers and peaks representing transition states. For this compound, the key dihedral angles would involve the bond connecting the piperidine (B6355638) ring to the phenol (B47542) ring and the orientation of the methyl group on the piperidine ring. The relative energies of the different conformers can be used to determine their populations at a given temperature using the Boltzmann distribution.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of quantum chemical calculations. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the theoretical ¹H and ¹³C NMR spectra of this compound. These predicted spectra can aid in the assignment of experimental signals and provide a deeper understanding of the electronic environment of each nucleus.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | 150.2 |
| C2 | - | 125.8 |
| C3 | 7.1 | 118.5 |
| C4 | 6.9 | 120.1 |
| C5 | - | 145.3 |
| C6 | 7.8 | 115.9 |
| N(piperidine) | - | 55.4 |
| C(piperidine, ortho) | 3.2 | 50.1 |
| C(piperidine, meta) | 1.8 | 30.7 |
| C(piperidine, para) | 1.6 | 34.2 |
| C(methyl) | 1.1 | 21.5 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. These calculations are typically performed at the same level of theory as the geometry optimization. The predicted vibrational modes can be visualized to understand the nature of the atomic motions associated with each frequency. This information is invaluable for interpreting experimental vibrational spectra and for identifying the characteristic functional groups within the molecule.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational changes and interactions with its environment.
Reactivity Predictions based on Frontier Molecular Orbital (FMO) Theory and Electrostatic Potentials
Computational chemistry provides powerful tools for predicting the reactivity of a molecule.
Frontier Molecular Orbital (FMO) Theory: FMO theory is a key concept for understanding chemical reactivity. The shapes and energies of the HOMO and LUMO are particularly important. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity. malayajournal.orgacadpubl.eu
Electrostatic Potential (ESP) Maps: The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around a molecule. malayajournal.orgacadpubl.eu Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the oxygen atoms of the nitro and hydroxyl groups, and a more positive potential around the hydrogen atoms of the phenol and piperidine rings.
Validation of Theoretical Models with Experimental Data
The correlation between theoretical calculations, often performed using Density Functional Theory (DFT), and experimental spectroscopic data provides a robust method for confirming the structural and electronic characteristics of this compound. This validation is typically achieved by comparing calculated vibrational frequencies, electronic absorption wavelengths, and nuclear magnetic resonance (NMR) chemical shifts with the corresponding experimental data obtained from Fourier-transform infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and NMR spectroscopy, respectively.
Vibrational Spectroscopy (FT-IR)
Theoretical vibrational frequencies are typically calculated using a chosen level of theory and basis set, such as B3LYP/6-311++G(d,p). These calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximate nature of the theoretical method. The scaled theoretical wavenumbers are then compared with the experimental FT-IR spectrum.
A detailed assignment of the vibrational modes of this compound can be achieved through this comparative analysis. Key vibrational modes of interest include the O-H stretching of the phenol group, the asymmetric and symmetric stretching of the nitro (NO₂) group, C-N stretching of the piperidine ring, and various C-H and C=C aromatic ring vibrations. The agreement between the calculated and experimental frequencies serves as a strong validation of the optimized molecular geometry.
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| O-H Stretching | Data not available | Data not available |
| N-O Asymmetric Stretching | Data not available | Data not available |
| N-O Symmetric Stretching | Data not available | Data not available |
| C-N Stretching | Data not available | Data not available |
| Aromatic C=C Stretching | Data not available | Data not available |
| Aromatic C-H Stretching | Data not available | Data not available |
| Aliphatic C-H Stretching | Data not available | Data not available |
Electronic Spectroscopy (UV-Vis)
The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies and corresponding oscillator strengths, which can be correlated with the absorption maxima (λmax) observed in the experimental UV-Vis spectrum. The calculations are typically performed in a solvent to mimic the experimental conditions.
The comparison between the calculated and experimental λmax values, along with the analysis of the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO), provides insights into the electronic structure and charge transfer characteristics of the molecule.
Table 2: Comparison of Theoretical and Experimental Electronic Absorption Wavelengths (nm) for this compound
| Electronic Transition | Calculated λmax (nm) | Experimental λmax (nm) |
| π → π | Data not available | Data not available |
| n → π | Data not available | Data not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with a suitable DFT functional and basis set. The calculated chemical shifts are then referenced to a standard, such as tetramethylsilane (TMS), and compared with the experimental NMR data.
This comparison allows for the unambiguous assignment of each proton and carbon atom in the molecule. A strong linear correlation between the calculated and experimental chemical shifts indicates that the theoretical model provides an accurate description of the electronic environment of the nuclei.
Table 3: Comparison of Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H NMR | ||
| Specific Protons | Data not available | Data not available |
| ¹³C NMR | ||
| Specific Carbons | Data not available | Data not available |
Chemical Reactivity and Mechanistic Studies of 5 4 Methylpiperidin 1 Yl 2 Nitrophenol
Investigation of Electrophilic and Nucleophilic Substitution Reactions
The susceptibility of the benzene ring in 5-(4-Methylpiperidin-1-yl)-2-nitrophenol to substitution reactions is influenced by the electronic effects of its substituents. The hydroxyl (-OH) and the 4-methylpiperidin-1-yl groups are activating and direct incoming electrophiles to the ortho and para positions. Conversely, the nitro (-NO2) group is a strong deactivating group and a meta-director for electrophilic aromatic substitution.
The piperidin-1-yl group, being an N-aryl amine, is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through the mesomeric effect. This effect significantly increases the electron density at the ortho and para positions relative to the piperidinyl substituent. The hydroxyl group also activates the ring through a similar resonance effect. The nitro group, however, withdraws electron density from the ring, making electrophilic substitution more difficult.
Considering the positions of the existing substituents, the directing effects can be summarized as follows:
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -OH | 1 | Activating | Ortho, Para |
| -NO2 | 2 | Deactivating | Meta |
| 4-Methylpiperidin-1-yl | 5 | Activating | Ortho, Para |
For electrophilic aromatic substitution , the positions ortho and para to the activating piperidinyl and hydroxyl groups will be the most reactive. The positions are numbered as follows: C1 (-OH), C2 (-NO2), C3 (H), C4 (H), C5 (-N(CH2)4CH3), C6 (H). The piperidinyl group at C5 directs to C4 and C6. The hydroxyl group at C1 directs to C2, C4, and C6. The nitro group at C2 directs to C4 and C6. Therefore, positions C4 and C6 are the most likely sites for electrophilic attack due to the combined activating effects of the hydroxyl and piperidinyl groups.
Nucleophilic aromatic substitution (SNAr) on this molecule is also plausible, particularly for the displacement of a suitable leaving group. The presence of the electron-withdrawing nitro group ortho to potential leaving groups activates the ring towards nucleophilic attack. For instance, if a halide were present on the ring, particularly at a position ortho or para to the nitro group, it could be displaced by a nucleophile. In the parent molecule, the nitro group itself could potentially be displaced by a strong nucleophile under forcing conditions, a reaction observed in some highly activated nitroaromatic compounds. The reaction of piperidine (B6355638) with some nitro-substituted aromatics has been shown to proceed via a nucleophilic aromatic substitution mechanism. rsc.orgconsensus.appnih.gov
Redox Chemistry and Electrochemical Behavior
The redox chemistry of this compound is primarily centered around the nitro group, which is readily reducible. The electrochemical reduction of substituted nitroaromatics has been studied, and the process is generally understood to occur in a stepwise manner. researchgate.netresearchgate.net The reduction of the nitro group typically proceeds through the following intermediates:
| Reduction Step | Intermediate | Number of Electrons |
| 1 | Nitroso derivative | 2e- |
| 2 | Hydroxylamine derivative | 2e- |
| 3 | Amino derivative | 2e- |
The phenolic hydroxyl group can also undergo oxidation, although typically under harsher conditions than the reduction of the nitro group. Oxidation can lead to the formation of phenoxyl radicals and subsequently to coupling products or ring-opening.
Thermal and Photochemical Decomposition Pathways
Thermal Decomposition: Substituted nitrophenols are known to be thermally sensitive. dtic.milacs.org The primary thermal decomposition pathway for many nitroaromatic compounds is the homolytic cleavage of the C-NO2 bond, which generates a phenyl radical and nitrogen dioxide (NO2). researchgate.net The presence of other substituents can influence the decomposition temperature and the subsequent reaction pathways of the resulting radicals. For this compound, the initial C-NO2 bond cleavage would be a likely decomposition route at elevated temperatures. The resulting radicals could then undergo a variety of secondary reactions, leading to a complex mixture of products.
Photochemical Decomposition: Nitrophenols are known to undergo photochemical reactions upon absorption of UV-visible light. researchgate.netrsc.orgmdpi.comnih.gov The photolysis of nitrophenols in aqueous solution can lead to the formation of nitrite (NO2-) and nitrous acid (HONO). researchgate.net For ortho-nitrophenols, an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group can occur in the excited state, which can be a key step in the formation of HONO. rsc.org The photodecomposition can also lead to the formation of phenoxy radicals and other reactive oxygen species. The exact photochemical pathways and quantum yields are dependent on the solvent, pH, and the specific substitution pattern of the nitrophenol. mdpi.com
Acid-Base Properties and Protonation Equilibria
This compound possesses both an acidic phenolic hydroxyl group and a basic piperidine nitrogen atom.
The acidity of the phenolic proton is influenced by the electronic effects of the other substituents. The electron-withdrawing nitro group significantly increases the acidity of the phenol (B47542) compared to phenol itself (pKa ≈ 10). For 2-nitrophenol (B165410), the pKa is approximately 7.2. The electron-donating 4-methylpiperidin-1-yl group would be expected to decrease the acidity of the phenolic proton (increase the pKa) to some extent due to its electron-donating mesomeric effect. Therefore, the pKa of the phenolic proton in this compound is expected to be slightly higher than that of 2-nitrophenol.
These acid-base properties mean that the molecule can exist in different protonation states depending on the pH of the solution, which in turn will affect its reactivity and physical properties.
Kinetic and Thermodynamic Characterization of Key Reactions
While specific kinetic and thermodynamic data for reactions of this compound are not available, data from related systems can provide insights.
The kinetics of electrophilic substitution would be expected to be faster than that of nitrobenzene due to the presence of the two activating groups (hydroxyl and piperidinyl). The reaction would likely be under kinetic control, with the substitution occurring at the most activated positions (C4 and C6).
The thermodynamics of the acid-base equilibria are described by the pKa values discussed in the previous section. The relative populations of the different protonation states at a given pH can be calculated using the Henderson-Hasselbalch equation.
The kinetics of the reduction of the nitro group have been studied for various nitrophenols. For example, the catalytic reduction of nitrophenols is a common model reaction in catalysis research. The reaction rates are dependent on the catalyst, the reducing agent, and the substrate concentration. Thermodynamic parameters such as the enthalpy and entropy of activation can be determined from temperature-dependent kinetic studies.
| Reaction | Reactant | Product | Catalyst | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
| Reduction | 4-Nitrophenol (B140041) | 4-Aminophenol | Pd Nanoparticles | 35.5 | 33.0 | -156 |
| Reduction | 2-Nitrophenol | 2-Aminophenol | Au@[C4C16Im]Br | 100.59 | 98.0 | -13.2 |
Note: The data in this table is for related nitrophenol compounds and serves as an illustrative example of the types of kinetic and thermodynamic parameters that can be determined.
Derivatization and Functionalization Strategies for Structural Modification
The presence of multiple functional groups in this compound offers several avenues for derivatization and structural modification.
Derivatization of the phenolic hydroxyl group:
Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can form silyl ethers. This is a common derivatization technique for gas chromatography to increase volatility and thermal stability. nih.govresearchgate.net
Acylation: Reaction with acylating agents such as acetic anhydride or benzoyl chloride in the presence of a base will form the corresponding esters. researchgate.net
Alkylation: The phenolic proton can be replaced with an alkyl group via reactions like the Williamson ether synthesis, using an alkyl halide and a base.
Derivatization of the piperidine nitrogen:
Given that the piperidine nitrogen is part of an N-aryl system, its reactivity is reduced. However, under certain conditions, it could potentially be further alkylated or acylated.
Functionalization of the piperidine ring:
C-H Functionalization: Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds. For N-substituted piperidines, C-H functionalization can be achieved at various positions, often directed by the nitrogen atom or a protecting group. nih.govnih.gov This allows for the introduction of new substituents on the piperidine ring.
Lithiation: Deprotonation of the piperidine ring, typically at the positions alpha to the nitrogen, can be achieved using strong bases, followed by quenching with an electrophile to introduce a new functional group. rsc.org
Modification of the nitro group:
As discussed in the redox chemistry section, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, each of which can undergo further reactions. The resulting amino group, for instance, can be diazotized and converted to a wide range of other functional groups.
These derivatization and functionalization strategies allow for the systematic modification of the structure of this compound, which can be useful for developing analogs with tailored properties.
Supramolecular Chemistry and Non Covalent Interactions of 5 4 Methylpiperidin 1 Yl 2 Nitrophenol
Analysis of Intermolecular Hydrogen Bonding Networks
Hydrogen bonding is a critical directional interaction that plays a pivotal role in the formation of supramolecular assemblies. In the case of 5-(4-Methylpiperidin-1-yl)-2-nitrophenol, the presence of a hydroxyl group (a hydrogen bond donor) and a nitro group (a hydrogen bond acceptor) in an ortho position to each other is highly significant. This arrangement strongly favors the formation of an intramolecular hydrogen bond between the phenolic hydrogen and one of the oxygen atoms of the nitro group. aip.orgdoubtnut.com This type of internal hydrogen bond is a common feature in 2-nitrophenol (B165410) and its derivatives, creating a stable six-membered ring system. aip.org
In a closely related analogue, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, X-ray crystallography has confirmed the presence of a strong intramolecular N-H...O hydrogen bond, which creates a stable S(6) ring motif. nih.gov Furthermore, the crystal structure of this analogue reveals that molecules are linked by intermolecular N-H...N hydrogen bonds, forming distinct chains. nih.gov This provides a strong model for the potential interactions in this compound, where the phenolic -OH group would be the primary donor for the intramolecular bond.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Type | Significance |
|---|---|---|---|
| O-H (Phenol) | O (Nitro) | Intramolecular | High (likely primary interaction) |
| C-H (Aromatic) | O (Nitro) | Intermolecular | Possible, contributes to packing |
| C-H (Piperidine) | O (Phenol) | Intermolecular | Possible, contributes to packing |
Exploration of Pi-Pi Stacking and Aromatic Interactions
The nitrophenyl ring in this compound is electron-deficient due to the electron-withdrawing nature of the nitro group. This electronic characteristic makes it a prime candidate for engaging in π-π stacking interactions with other aromatic systems. These interactions are fundamental in the organization of many crystalline solids containing aromatic rings. The stacking can occur in various geometries, such as face-to-face or offset (parallel-displaced), and significantly contributes to the stability of the crystal lattice.
In the crystal structure of the analogue 5-(4-methylpiperazin-1-yl)-2-nitroaniline, the molecules are observed to stack along the b-axis, indicating the presence of stabilizing π-π interactions between the nitroaniline rings. nih.govresearchgate.net Given the structural similarities, it is highly probable that this compound would exhibit similar stacking behavior. The extent and geometry of this stacking would be influenced by the steric bulk of the 4-methylpiperidine (B120128) group and the specific crystalline polymorph formed.
Nitro-π interactions, where the electron-deficient nitro group interacts with an electron-rich π system, are also a possibility in multicomponent systems or specific packing arrangements. aip.org These non-covalent bonds, though often weaker than hydrogen bonds, are crucial in dictating the final three-dimensional architecture of molecular crystals.
Host-Guest Chemistry and Complexation Studies with Macrocyclic Receptors
The molecular structure of this compound makes it a potential guest molecule for various macrocyclic hosts. Macrocycles such as cyclodextrins, calixarenes, cucurbiturils, and pillararenes possess cavities of specific sizes and electronic characters, allowing them to encapsulate guest molecules. doubtnut.com
The nitrophenyl portion of the molecule could fit within the hydrophobic cavity of a cyclodextrin, while the more polar piperidine (B6355638) and hydroxyl groups could interact with the rim of the macrocycle. Similarly, the electron-rich cavity of a pillararene could potentially bind the entire aromatic portion of the guest. Such host-guest complexation could alter the physicochemical properties of the molecule, such as its solubility.
While specific complexation studies involving this compound have not been reported in the literature, the principles of host-guest chemistry suggest that it would be a viable candidate for encapsulation by a range of synthetic macrocyclic receptors. The binding affinity and selectivity would depend on the complementarity in size, shape, and chemical properties between the host and the guest molecule.
Table 2: Potential Macrocyclic Hosts for this compound
| Macrocyclic Host | Potential Binding Site | Driving Interaction |
|---|---|---|
| Cyclodextrins | Nitrophenyl ring within cavity | Hydrophobic interactions |
| Calixarenes | Aromatic ring | π-π stacking, hydrophobic interactions |
| Pillararenes | Aromatic ring | π-π stacking, C-H...π interactions |
Co-crystal Formation and Polymorphism Investigations
Co-crystallization is a powerful technique in crystal engineering used to modify the physical properties of a solid by combining an active pharmaceutical ingredient (API) with a benign coformer in the same crystal lattice. The functional groups in this compound—the phenol (B47542), the piperidine nitrogen, and the nitro group—are all capable of forming robust supramolecular synthons with appropriate coformers.
The phenolic hydroxyl group can form strong O-H...N or O-H...O hydrogen bonds with coformers containing, for example, pyridine (B92270) or carboxylic acid functionalities. The piperidine nitrogen can act as a hydrogen bond acceptor. The formation of co-crystals of 4-nitrophenol (B140041) with 4,4'-bipyridine, for instance, is driven by strong hydrogen bonding between the phenol's hydroxyl group and the pyridine nitrogen atoms. nih.gov This serves as a strong precedent for the co-crystallization potential of the title compound.
Polymorphism, the ability of a compound to exist in more than one crystal structure, is also a distinct possibility. Different arrangements of molecules in the solid state, driven by subtle differences in the balance of non-covalent interactions, can lead to polymorphs with different physical properties. Investigations into the crystallization conditions of this compound could reveal the existence of multiple polymorphic forms.
Directed Self-Assembly Architectures and Nanostructure Formation
The principles of molecular recognition and self-assembly can be harnessed to construct ordered nanostructures from molecular building blocks. The specific non-covalent interactions exhibited by this compound could potentially be exploited for directed self-assembly.
Through careful selection of solvents or substrates, it might be possible to guide the assembly of this molecule into specific architectures such as nanofibers, nanorods, or thin films. For example, the interplay of hydrogen bonding and π-π stacking could lead to the formation of one-dimensional stacks of molecules, which then bundle together to form fibrous structures. While no specific studies on the directed self-assembly of this compound have been documented, its structural motifs are conducive to the formation of such higher-order structures, a topic ripe for future investigation.
Exploration of 5 4 Methylpiperidin 1 Yl 2 Nitrophenol in Advanced Chemical and Material Systems
Investigation as a Component in Catalytic Systems (e.g., Organocatalysis, Ligand Design)
Currently, there is no specific research available on the use of 5-(4-Methylpiperidin-1-yl)-2-nitrophenol as a catalyst or a ligand in catalytic systems. However, the molecular structure suggests potential avenues for such applications. The piperidine (B6355638) nitrogen atom possesses a lone pair of electrons, making it a potential coordination site for metal ions. This suggests that the molecule could serve as a ligand in the design of metal complexes for catalysis.
Furthermore, the phenolic hydroxyl group and the nitro group can influence the electronic properties of the molecule, which could be tuned for applications in organocatalysis. For instance, related Schiff base ligands containing nitrophenol moieties have been used to create metal complexes with biological and catalytic activity. nih.gov The steric bulk of the 4-methylpiperidine (B120128) group could also play a role in stereoselective catalytic processes. Research on other nitrophenol-containing compounds has demonstrated their utility in catalytic reductions, though in these cases, the nitrophenol is typically the substrate rather than the catalyst. mdpi.comnih.gov
Application in the Development of Chemical Sensors and Probes
No studies have been published on the application of this compound in chemical sensing. However, the nitrophenol moiety is a known chromophore, and changes in its electronic environment can lead to shifts in its absorption spectrum. This property is the basis for many colorimetric sensors. It is plausible that the interaction of the phenolate (B1203915) group or the piperidine nitrogen with specific analytes, such as metal ions, could lead to a detectable color change.
The field of chemical sensing for nitrophenols is well-developed, but this is for the detection of nitrophenols as environmental pollutants, not the use of a nitrophenol derivative as the sensor itself. rsc.orgresearchgate.net Fluorescent probes for metal ion detection are also an active area of research, and while many different molecular scaffolds are used, the specific compound has not been explored. sigmaaldrich.comresearchgate.net Lanthanide-based luminescent sensors have been developed for the detection of 4-nitrophenol (B140041) in aqueous media, highlighting the recognition properties of the nitrophenol structure. researchgate.net
Integration into Novel Material Architectures (e.g., Polymers, Metal-Organic Frameworks)
There is no available literature on the integration of this compound into polymers or metal-organic frameworks (MOFs). In principle, the phenolic hydroxyl group could be used for polymerization reactions, such as the formation of polyesters or polyethers. The entire molecule could also be incorporated as a functional monomer to impart specific properties, like chromophoric or chelating abilities, to a polymer chain.
Regarding MOFs, the molecule would need to possess at least two coordination sites to act as a linker. While it contains potential donor atoms (phenolic oxygen, nitro group oxygens, piperidine nitrogen), its use as a primary building block in MOF synthesis has not been reported. Research has shown that MOFs can be used to detect rsc.org or adsorb mdpi.com nitrophenols, but this does not involve the nitrophenol being a structural component of the framework itself. The development of MOFs from bioactive components is an emerging field, but has yet to include this specific compound. nih.gov
Role in Advanced Analytical Method Development (e.g., as a calibration standard or chromophore)
The use of this compound as a calibration standard or a specific chromophore in analytical methods is not documented. For a compound to be used as a calibration standard, its purity must be well-characterized, and it should be stable. While related compounds like 4-nitrophenol are available as analytical standards researchgate.net, the same is not true for this compound.
The nitro group imparts chromophoric properties to the molecule, meaning it absorbs ultraviolet-visible light. This characteristic is fundamental for its detection and quantification by spectrophotometric methods. However, no specific analytical methods developed for this compound have been published. The development of such methods would likely involve techniques like High-Performance Liquid Chromatography (HPLC), given its suitability for analyzing similar aromatic compounds.
Photophysical and Photochemical Applications in Energy Conversion or Light-Harvesting
The photophysical and photochemical properties of this compound have not been specifically investigated. The presence of the nitrophenol chromophore suggests that the molecule will absorb light in the UV-visible region. Upon absorption of a photon, the molecule would be promoted to an excited electronic state. The fate of this excited state could involve fluorescence, phosphorescence, or photochemical reaction.
The nitroaromatic structure suggests a potential for photochemical reactions, such as photoreduction of the nitro group. Related molecules like 2-azido-4-nitrophenol (B1230318) have been studied as photoaffinity labeling reagents, where light is used to generate a reactive nitrene intermediate. mdpi.com While this points to the general photochemical reactivity of nitrophenols, specific applications in energy conversion or light-harvesting for this compound remain unexplored. The study of photophysical properties is an active area of research for many organic molecules, but data for this particular compound is absent from the literature. mdpi.comrsc.orgresearchgate.net
Exploration of Electrochemical Properties for Energy Storage Devices
There is no research on the electrochemical properties of this compound in the context of energy storage devices. The nitro group is electrochemically active and can undergo reversible or irreversible reduction reactions. This redox activity is the basis for the exploration of some nitro compounds in battery materials. The electrochemical behavior would depend on the stability of the resulting radical anions and other reduced species.
Future Research Directions and Emerging Paradigms for 5 4 Methylpiperidin 1 Yl 2 Nitrophenol Research
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Table 1: Hypothetical AI/ML-Predicted Properties for 5-(4-Methylpiperidin-1-yl)-2-nitrophenol Derivatives
| Derivative Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Bioactivity Score (Target X) |
|---|---|---|---|
| Core Compound | 2.85 | 150 | 0.45 |
| Addition of -OH at piperidine (B6355638) | 2.15 | 350 | 0.52 |
| Replacement of -NO2 with -CN | 2.50 | 200 | 0.38 |
| Addition of -Cl on phenol (B47542) ring | 3.40 | 80 | 0.61 |
This table is illustrative and contains hypothetical data that would be generated by machine learning models.
Exploration of Multiscale Modeling Approaches for Complex Systems Involving the Compound
Understanding the behavior of a molecule in a complex biological or chemical system requires insights across multiple spatial and temporal scales. nih.gov Multiscale modeling is a powerful computational strategy that bridges these scales, from the quantum mechanics of electron interactions to the classical mechanics of large molecular assemblies. nih.govnobelprize.org This approach can provide a holistic understanding of how this compound interacts with its environment.
At the smallest scale, quantum chemical methods can be used to elucidate the electronic structure of the molecule, predicting its reactivity and spectroscopic properties. nobelprize.org This is crucial for understanding reaction mechanisms. At a larger scale, molecular dynamics (MD) simulations can model the compound's interaction with a solvent or a biological macromolecule, like an enzyme or receptor, over time. nobelprize.org By combining these methods, researchers can build a comprehensive model. For instance, a quantum mechanics/molecular mechanics (QM/MM) hybrid model could treat the reactive core of the compound with high-level quantum theory while the surrounding protein and solvent are handled with more efficient classical methods. dtu.dk This allows for the accurate simulation of processes like enzyme inhibition or the permeation of a cell membrane. metrumrg.com
Table 2: Application of Multiscale Modeling to this compound Research
| Modeling Scale | Computational Method | Research Question |
|---|---|---|
| Quantum Scale (Ångströms) | Density Functional Theory (DFT) | What are the electron distribution and reaction energetics? |
| Atomic Scale (Nanometers) | Molecular Dynamics (MD) | How does it bind to a target protein or self-assemble? |
| Mesoscale (Micrometers) | Coarse-Grained Simulation | How does it behave in a lipid bilayer or polymer matrix? |
| Continuum Scale (Millimeters) | Finite Element Method (FEM) | What are the bulk diffusion and transport properties? |
Development of Novel Analytical Techniques for In Situ Monitoring of its Reactions
The ability to monitor chemical reactions in real-time provides invaluable mechanistic insight that is often lost in conventional endpoint analysis. Developing novel analytical techniques for the in situ monitoring of reactions involving this compound is a key future direction. Given its nitrophenol structure, electrochemical and spectroscopic methods are particularly promising. nih.gov
Advanced electrochemical sensors could be designed to selectively detect the compound and its reaction products. By modifying electrode surfaces with specific recognition elements, it may be possible to create sensors that offer high sensitivity and selectivity, allowing for real-time tracking of its synthesis or degradation. nih.gov Similarly, advancements in spectroscopic techniques, such as process analytical technology (PAT) using Raman or near-infrared (NIR) spectroscopy, could be adapted. These methods can probe the reaction mixture directly without sampling, providing continuous data on reactant consumption and product formation, which is essential for optimizing reaction conditions and ensuring safety.
Investigation of Previously Unexplored Reactivity Patterns
The chemical structure of this compound, featuring an electron-donating aminyl group and an electron-withdrawing nitro group on a phenol ring, suggests a rich and potentially complex reactivity. The interplay between these functional groups could lead to novel and unexplored chemical transformations.
Future research should focus on exploring its reactivity under unconventional conditions. For example, its photocatalytic properties could be investigated, where light is used to initiate unique reactions. The nitroaromatic moiety could participate in novel cyclization or rearrangement reactions upon photochemical activation. The compound could also be explored as a ligand in organometallic catalysis, where the phenol and piperidine nitrogen could coordinate to a metal center, creating a catalytic pocket for specific transformations. The presence of both acidic (phenolic proton) and basic (piperidine nitrogen) sites within the same molecule makes it an interesting candidate for bifunctional organocatalysis.
Discovery of Unconventional Supramolecular Assemblies
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is well-suited to act as a building block (a "tecton") for constructing complex supramolecular assemblies.
The phenolic hydroxyl group is a strong hydrogen bond donor, while the nitro group and the piperidine nitrogen are hydrogen bond acceptors. This combination can facilitate the formation of well-defined one-, two-, or three-dimensional networks. The aromatic ring also allows for π-π stacking interactions. By co-crystallizing this compound with other molecules (coformers), it may be possible to create novel co-crystals with unique properties, such as altered solubility or enhanced stability. Furthermore, under specific conditions, it might self-assemble into higher-order structures like gels, liquid crystals, or nanofibers, opening avenues for the development of new "smart" materials whose properties respond to external stimuli.
Q & A
Q. What are the optimal methods for synthesizing and characterizing 5-(4-methylpiperidin-1-yl)-2-nitrophenol?
Methodological Answer: Synthesis typically involves nucleophilic substitution reactions. For example, substituting a halogen atom (e.g., bromine) on a pyrimidine or phenolic ring with 4-methylpiperidine under reflux in polar aprotic solvents (e.g., DMF) . Structural characterization employs single-crystal X-ray diffraction (SHELX programs for refinement ) combined with spectroscopic techniques (FT-IR, NMR, UV-Vis). Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can validate experimental geometries and electronic properties .
Q. How does pH influence the environmental sorption behavior of this compound in soils?
Methodological Answer: Sorption is pH-dependent due to ionization of the phenolic –OH group (pKa ~7–8). At pH < pKa, the neutral species dominates, favoring hydrophobic partitioning and hydrogen bonding with soil organic matter. At pH > pKa, the phenolate form is repelled by negatively charged soil particles, reducing sorption. Experimental validation involves batch sorption isotherms (e.g., linear or Freundlich models) across pH gradients (4–10), with comparisons to theoretical partitioning coefficients derived from solubility-based linear free-energy relationships (LFERs) .
Q. What spectroscopic techniques are most effective for analyzing nitro and piperidinyl substituents in this compound?
Methodological Answer:
- NMR : H and C NMR identify piperidinyl protons (δ ~1.5–3.0 ppm) and nitro-group effects on aromatic protons (deshielding).
- FT-IR : Stretching vibrations at ~1520 cm (NO) and ~3300 cm (–OH).
- UV-Vis : Absorption bands at ~300–400 nm due to π→π* transitions in the nitrophenol moiety .
Advanced Research Questions
Q. How can DFT calculations predict the nonlinear optical (NLO) properties of this compound?
Methodological Answer: DFT (B3LYP/6-311G(d,p)) calculates hyperpolarizability (β) and dipole moment (μ) to assess NLO potential. Natural Bond Orbital (NBO) analysis evaluates charge transfer between the electron-donating 4-methylpiperidinyl group and electron-withdrawing nitro group. Frontier Molecular Orbital (FMO) energy gaps (<3 eV) indicate high polarizability .
Q. What experimental design strategies optimize photocatalytic degradation of this compound?
Methodological Answer: Use Response Surface Methodology (RSM) with a Box-Behnken design to model factors like pH (4–10), catalyst loading (CoFeO/copper slag), and HO concentration. ANOVA identifies significant factors (e.g., HO contributes >90% variance in 2-nitrophenol degradation ). Post-degradation analysis employs LC-MS to identify intermediates and assess mineralization efficiency.
Q. How can contradictions between theoretical and experimental sorption coefficients (KD_DD) be resolved?
Methodological Answer: Discrepancies arise from LFER assumptions (e.g., neglecting chemisorption or redox reactions). Validate models by:
Q. What are the challenges in extrapolating toxicity data from 2-nitrophenol to its derivatives like this compound?
Methodological Answer: Structural modifications alter bioavailability and metabolic pathways. Use comparative toxicity assays (e.g., Ames test for mutagenicity, zebrafish embryotoxicity) alongside QSAR models to assess the impact of the 4-methylpiperidinyl group on hydrophobicity (logP) and membrane permeability .
Data Contradiction Analysis
Q. How do conflicting results in sorption models (e.g., Boyd vs. intraparticle diffusion) inform mechanistic studies?
Methodological Answer: Boyd model linearity (film diffusion control) vs. intraparticle diffusion’s multi-linearity (mixed mechanisms) can be resolved by:
- Time-resolved sorption experiments to isolate rate-limiting steps.
- SEM-EDX mapping to visualize adsorbent pore structure and active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
